molecular formula C17H21N3O2S B2884316 2-Phenyl-1-[4-(1,3,4-thiadiazol-2-yloxy)piperidin-1-yl]butan-1-one CAS No. 2192746-03-3

2-Phenyl-1-[4-(1,3,4-thiadiazol-2-yloxy)piperidin-1-yl]butan-1-one

Cat. No.: B2884316
CAS No.: 2192746-03-3
M. Wt: 331.43
InChI Key: QEKAMGQZOODCGH-UHFFFAOYSA-N
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Description

The compound 2-Phenyl-1-[4-(1,3,4-thiadiazol-2-yloxy)piperidin-1-yl]butan-1-one features a butanone core linked to a phenyl group and a piperidine ring substituted with a 1,3,4-thiadiazol-2-yloxy moiety. The thiadiazole group, known for its electron-withdrawing properties and hydrogen-bonding capacity, may enhance interactions with biological targets, while the phenyl and piperidine groups contribute to solubility and bioavailability .

Properties

IUPAC Name

2-phenyl-1-[4-(1,3,4-thiadiazol-2-yloxy)piperidin-1-yl]butan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O2S/c1-2-15(13-6-4-3-5-7-13)16(21)20-10-8-14(9-11-20)22-17-19-18-12-23-17/h3-7,12,14-15H,2,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEKAMGQZOODCGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)N2CCC(CC2)OC3=NN=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenyl-1-[4-(1,3,4-thiadiazol-2-yloxy)piperidin-1-yl]butan-1-one typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Phenyl-1-[4-(1,3,4-thiadiazol-2-yloxy)piperidin-1-yl]butan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

    Oxidation: Carboxylic acids or ketones depending on the reaction conditions.

    Reduction: Alcohols or amines.

    Substitution: Halogenated derivatives or other substituted products.

Scientific Research Applications

2-Phenyl-1-[4-(1,3,4-thiadiazol-2-yloxy)piperidin-1-yl]butan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Phenyl-1-[4-(1,3,4-thiadiazol-2-yloxy)piperidin-1-yl]butan-1-one involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Analogues from

Compounds 2r–2u (Table 1) share the 4-(4’-substituted-piperidin-1-yl)-1-(aryl)butan-1-one scaffold but differ in substituents on the piperidine and aryl groups. Key comparisons include:

Compound Piperidine Substituent Aryl Substituent Yield (%) Melting Point (°C) Molecular Weight (M+H+)
2r Hydroxydiphenylmethyl 4-Methylphenyl 13 191 428.32
2s Hydroxydiphenylmethyl 4-Ethylphenyl 20 204 442.32
2t Hydroxydiphenylmethyl 4-n-Propylphenyl 10 182 456.24
2u Hydroxydiphenylmethyl 4-iso-Propylphenyl 32 189 456.38
Target Compound 1,3,4-Thiadiazol-2-yloxy Phenyl N/A N/A ~403.45 (estimated)

Key Findings :

  • Substituent Impact on Yield : Bulky aryl groups (e.g., iso-propyl in 2u ) correlate with higher yields (32%) compared to smaller substituents (e.g., methyl in 2r : 13%) .
  • Melting Points : Compounds with ethyl (2s ) or iso-propyl (2u ) aryl groups exhibit higher melting points (204°C, 189°C), suggesting enhanced crystallinity due to steric effects .
  • Molecular Weight: The target compound’s thiadiazole substituent reduces molecular weight (~403 vs.
Heterocyclic Analogues from

The fungicidal compound 1-(4-(4-(5-Phenyl-4,5-dihydroisoxazol-3-yl)thiazol-2-yl)piperidin-1-yl)-ethan-1-one shares structural similarities with the target compound but replaces the thiadiazole with a thiazole ring. Differences include:

  • Thiadiazole vs.
  • Biological Activity : Thiazole-containing derivatives in demonstrate fungicidal efficacy, implying that the target compound’s thiadiazole group may confer distinct activity profiles due to enhanced polarity or hydrogen-bonding capacity .
Ketone-Based Analogues from

1-(Thiophen-2-yl)butan-1-one features a thiophene group instead of phenyl or heterocyclic substituents. Unlike the target compound, its lack of a piperidine-thiadiazole system results in reduced structural complexity and likely lower bioactivity in eukaryotic systems .

Biological Activity

2-Phenyl-1-[4-(1,3,4-thiadiazol-2-yloxy)piperidin-1-yl]butan-1-one is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanism of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C15H16N3O3S
  • Molecular Weight : 337.37 g/mol

The structural composition suggests that it contains a phenyl group, a piperidine ring, and a thiadiazole moiety, which are known to contribute to various biological activities.

Target Enzymes

Research indicates that compounds similar to this compound act as selective inhibitors of glutaminase 1 (GLS1). GLS1 is crucial for glutaminolysis, a metabolic pathway where glutamine is converted into glutamate. This inhibition can disrupt cellular energy production and signal transduction pathways that rely on these metabolites.

Biochemical Pathways Affected

The inhibition of GLS1 leads to decreased levels of glutamate, which can significantly impact various cellular processes:

  • Energy Production : Altered metabolism may reduce ATP generation.
  • Signal Transduction : Disruption in glutamate signaling can affect neuronal communication and other signaling pathways.

Anticancer Properties

Numerous studies have evaluated the anticancer potential of thiadiazole derivatives. For instance, derivatives similar to this compound have shown promising cytotoxic effects against several cancer cell lines:

Cell LineIC50 (µg/mL)Reference
HCT116 (Colon)3.29
H460 (Lung)10.0
MCF-7 (Breast)0.28
PC3 (Prostate)10

These findings suggest that the compound may possess significant anticancer activity through mechanisms involving cell cycle arrest and apoptosis induction.

Selectivity for Cancer Cells

In studies assessing the selectivity of thiadiazole derivatives, it was observed that these compounds exhibited preferential cytotoxicity towards cancer cells compared to normal cell lines. This selectivity is crucial for minimizing side effects in therapeutic applications .

Study on Thiadiazole Derivatives

A comprehensive review highlighted various thiadiazole derivatives' cytotoxic properties against multiple cancer types. The study reported that certain modifications in the structure greatly enhanced their activity against specific cancer cell lines . For example:

  • Compound with Fluorine Substituent : Showed enhanced activity against lung cancer cells.

Pharmacokinetics and Toxicity

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound. Initial data suggest moderate bioavailability and favorable metabolic profiles. However, further studies are required to assess long-term toxicity and therapeutic windows .

Q & A

Basic: What are the established synthetic routes for synthesizing 2-Phenyl-1-[4-(1,3,4-thiadiazol-2-yloxy)piperidin-1-yl]butan-1-one?

Methodological Answer:
The synthesis typically involves multi-step reactions, starting with the preparation of the piperidine-thiadiazole core. Key steps include:

  • Acylation : Reacting 4-hydroxypiperidine with a thiadiazole derivative (e.g., 1,3,4-thiadiazol-2-ol) under Mitsunobu conditions to form the thiadiazole-piperidine ether intermediate .
  • Ketone Formation : Coupling the intermediate with a phenylbutanone moiety via nucleophilic acyl substitution or Friedel-Crafts acylation, depending on substituent compatibility .
  • Purification : Column chromatography or recrystallization is used to isolate the final product, with yields optimized by controlling solvent polarity and temperature gradients .

Advanced: How can reaction conditions be systematically optimized to enhance yield and purity during synthesis?

Methodological Answer:
Optimization requires a Design of Experiments (DoE) approach:

  • Temperature and Solvent Screening : Test polar aprotic solvents (e.g., DMF, DMSO) at 60–100°C to balance reaction rate and side-product formation .
  • Catalyst Selection : Evaluate Pd-based catalysts for cross-coupling steps or acid/base catalysts for cyclization, monitoring progress via TLC .
  • pH Control : Adjust pH during thioether formation (e.g., using NaOH) to minimize hydrolysis of reactive intermediates .

Basic: Which analytical techniques are critical for characterizing intermediates and the final compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regioselectivity of thiadiazole-piperidine coupling and ketone formation .
  • High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>95% threshold) and detects trace impurities .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns, distinguishing isomers .

Advanced: How can researchers resolve contradictions in spectroscopic data during structural elucidation?

Methodological Answer:

  • 2D NMR Techniques : Use HSQC and HMBC to assign ambiguous proton-carbon correlations, particularly for overlapping piperidine/thiadiazole signals .
  • X-ray Crystallography : Resolve stereochemical ambiguities by growing single crystals in DMSO/EtOH mixtures .
  • Comparative Analysis : Cross-reference with structurally analogous compounds (e.g., benzothiazole derivatives) to validate peak assignments .

Basic: What biological targets are hypothesized for this compound based on structural analogs?

Methodological Answer:

  • Kinase Inhibition : The thiadiazole moiety may interact with ATP-binding pockets in kinases (e.g., EGFR, VEGFR), as seen in benzothiazole derivatives .
  • GPCR Modulation : The piperidine ring could target serotonin or dopamine receptors, similar to triazolo-pyridazine analogs .
  • In Vitro Assays : Preliminary screening via enzyme-linked immunosorbent assays (ELISA) or fluorescence polarization is recommended .

Advanced: What strategies are recommended for designing analogs with enhanced pharmacological properties?

Methodological Answer:

  • Bioisosteric Replacement : Substitute the phenyl group with fluorinated aromatics to improve metabolic stability .
  • Side Chain Modulation : Introduce sulfonyl or amide groups to the butanone chain to enhance solubility and blood-brain barrier penetration .
  • SAR Studies : Systematically vary substituents on the thiadiazole ring and evaluate potency via IC50 profiling in cancer cell lines .

Basic: How should stability studies be designed to assess the compound’s behavior under varying conditions?

Methodological Answer:

  • Forced Degradation : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), oxidative (3% H2O2), and photolytic (ICH Q1B guidelines) conditions .
  • HPLC-MS Monitoring : Track degradation products and quantify half-life at 25°C and 40°C .
  • Lyophilization Stability : Test freeze-dried formulations for hygroscopicity and recrystallization tendencies .

Advanced: What computational methods are validated for predicting ADMET properties?

Methodological Answer:

  • Molecular Dynamics Simulations : Predict blood-brain barrier permeability using logP and polar surface area calculations .
  • CYP450 Inhibition Models : Use Schrödinger’s QikProp or SwissADME to assess metabolic liabilities .
  • Toxicity Profiling : Apply ProTox-II or Derek Nexus to predict hepatotoxicity and cardiotoxicity risks .

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